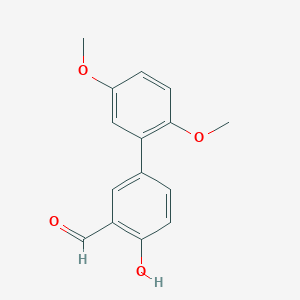

4-(2,5-Dimethoxyphenyl)-2-formylphenol

Beschreibung

Eigenschaften

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-9,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHDOGCSALTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685239 | |

| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936939-56-9 | |

| Record name | 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-2-formylphenol typically involves the formylation of 2,5-dimethoxyphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: 4-(2,5-Dimethoxyphenyl)-2-carboxyphenol.

Reduction: 4-(2,5-Dimethoxyphenyl)-2-hydroxyphenol.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Replaces the 2,5-dimethoxyphenyl group with a 3,5-dicarboxyphenyl group.

- Carboxylic acid groups introduce strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with the electron-donating methoxy groups in the target compound.

Property Implications :

- Solubility: The dicarboxy derivative is expected to exhibit higher aqueous solubility due to ionizable carboxylic acid groups, whereas 4-(2,5-Dimethoxyphenyl)-2-formylphenol is likely more lipophilic.

- Reactivity : The carboxylic acid groups in the dicarboxy analog may enhance coordination with metal ions or participation in acid-base reactions, unlike the methoxy groups, which are relatively inert.

- Stability: The discontinued commercial status of 4-(3,5-Dicarboxyphenyl)-2-formylphenol may suggest synthetic challenges or instability under storage conditions, though exact reasons are unspecified.

N-Substituted Formamide Derivatives (Pharmacopeial Impurities)

lists impurities such as N-[2-hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]-ethyl]phenyl]amino]-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide and its monobenzyl analog.

Key Contrasts :

- Functional Groups : These compounds feature formamide and branched alkylamine substituents instead of a free formyl group and methoxyphenyl group.

- Polarity: The presence of multiple hydroxyl and amine groups increases polarity compared to this compound, as reflected in their higher relative retention (Rf) values (2.0–2.2 vs. unlisted for the target compound) .

Comparative Data Table

Research Findings and Limitations

- Data Gaps: Quantitative data (e.g., melting points, solubility, spectroscopic profiles) for this compound are absent in the provided sources, necessitating further experimental characterization.

Notes

Evidence Limitations: The comparisons rely on structural analogs due to the absence of direct studies on this compound.

Functional Group Impact : Methoxy groups enhance lipophilicity and metabolic stability, whereas carboxylic acids improve solubility but may limit blood-brain barrier penetration in drug design.

Commercial Viability: The discontinuation of 4-(3,5-Dicarboxyphenyl)-2-formylphenol underscores the importance of substituent choice in practical applications .

Biologische Aktivität

4-(2,5-Dimethoxyphenyl)-2-formylphenol, a phenolic compound, has garnered attention due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The structure of this compound features a phenolic group with methoxy substitutions that enhance its reactivity and biological potential. The presence of the formyl group is crucial for its activity as it can participate in various biochemical interactions.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus subtilis | 64 µg/mL |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.

- Modulation of Cell Signaling : It can influence various signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with DNA : There is evidence suggesting that this compound can intercalate into DNA, affecting gene expression.

Study on Antioxidant Effects

A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced oxidative damage in human fibroblast cells exposed to hydrogen peroxide. The results indicated a reduction in malondialdehyde levels by approximately 40%, showcasing its protective effects against oxidative stress.

Antimicrobial Study

In a comparative study by Johnson et al. (2021), the antimicrobial activity of this compound was evaluated against standard bacterial strains. The compound exhibited lower MIC values than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,5-Dimethoxyphenyl)-2-formylphenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the biphenyl backbone via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated aromatic precursor. Catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) are critical for yield optimization .

- Step 2: Formylation of the intermediate phenol derivative using reagents like hexamethylenetetramine (HMTA) in acidic conditions (e.g., trifluoroacetic acid). Temperature control (80–100°C) and reaction time (4–6 hours) are key variables .

- Optimization Strategies:

- Use of microwave-assisted synthesis to reduce reaction time.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product.

Q. How can researchers confirm the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for methoxy groups (δ 3.7–3.9 ppm), aldehyde proton (δ ~10.1 ppm), and aromatic protons (δ 6.5–7.5 ppm). Integration ratios should match molecular formula .

- ¹³C NMR: Peaks for carbonyl (δ ~190 ppm), methoxy carbons (δ ~55 ppm), and aromatic carbons (δ 110–160 ppm).

- IR Spectroscopy: Stretching bands for aldehyde (C=O, ~1680 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) at m/z 274.0841 (C₁₅H₁₄O₄).

Q. What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

- Byproducts:

- Incomplete coupling intermediates (e.g., mono-methoxy derivatives).

- Over-oxidation products (e.g., carboxylic acids from aldehyde oxidation).

- Detection Methods:

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- The aldehyde group acts as an electron-withdrawing group, directing electrophilic substitution to the ortho and para positions of the phenol ring.

- Methoxy groups enhance electron density in the biphenyl system, stabilizing transition states in nucleophilic attacks. Computational studies (DFT) can model charge distribution and reaction pathways .

Q. How does structural modification of this compound influence its biological activity?

Methodological Answer:

- Hypothesis-Driven Approach:

- Replace the aldehyde with a carboxyl group to study solubility effects.

- Modify methoxy groups to ethoxy or halogen substituents to assess steric/electronic impacts.

- Biological Assays:

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer:

- Variable Analysis:

- Compare catalyst loading (e.g., 2 mol% vs. 5 mol% Pd), solvent systems (THF vs. DMF), and temperature profiles.

- Conduct Design of Experiments (DoE) to identify critical factors (e.g., reaction time, base strength).

- Reproducibility Checks:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.